![molecular formula C29H33N3O9S B13689982 [2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(6’-Cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate is a complex organic compound with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6’-Cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves multiple steps. The starting materials typically include indolizine derivatives and dioxolane compounds. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of [2-(6’-Cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 7’-Methyl-5’-oxo-3’,5’-dihydro-2’H-spiro[1,3-dioxolane-2,1’-indolizine]-6’-carbonitrile
- [6-Methyl-5-oxospiro[bicyclo[2.2.2]oct2ene-7,2’-[1,3]dioxolane]-6-yl](https://www.sigmaaldrich.com/US/en/product/aldrich/t239771)
Uniqueness
Compared to similar compounds, [2-(6’-Cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate stands out due to its unique spiro structure and the presence of multiple functional groups. These features contribute to its versatility and potential for various applications in scientific research and industry.
属性
分子式 |
C29H33N3O9S |
|---|---|
分子量 |
599.7 g/mol |
IUPAC 名称 |
[2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C29H33N3O9S/c1-4-28(27(35)38-5-2,22-17-24-29(39-15-16-40-29)12-14-31(24)25(33)21(22)18-30)41-26(34)23-7-6-13-32(23)42(36,37)20-10-8-19(3)9-11-20/h8-11,17,23H,4-7,12-16H2,1-3H3 |
InChI 键 |
AMRJRUZWECXLRL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N)(C(=O)OCC)OC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


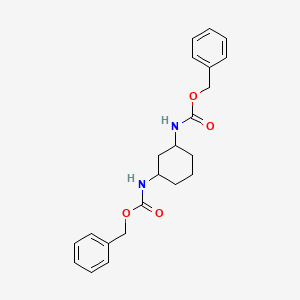
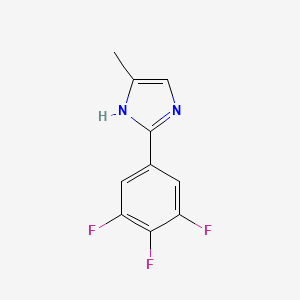
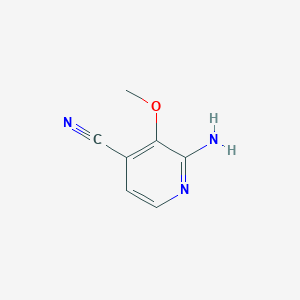
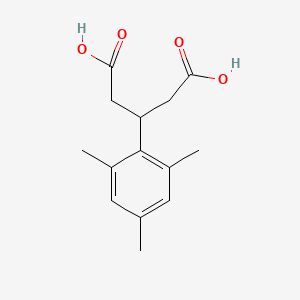
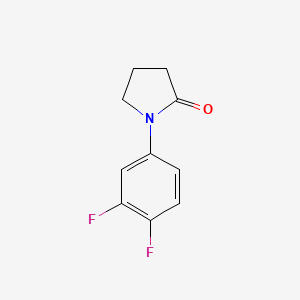
![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)
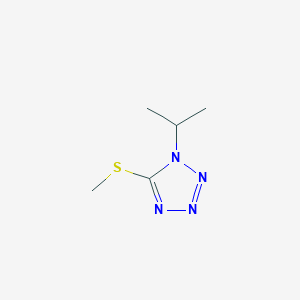


![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)
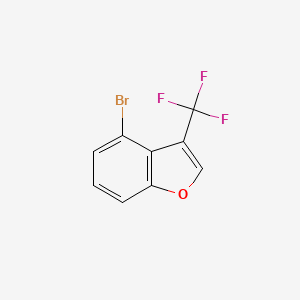
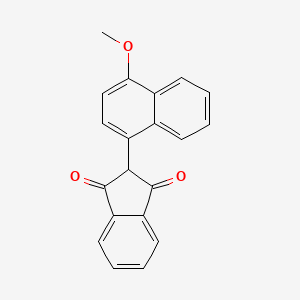

![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)
